N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and a benzenesulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide group is typically introduced by reacting a sulfonyl chloride with an amine in the presence of a base.
Final Assembly: The final compound is assembled by linking the pyrazole and thiophene rings to the benzenesulfonamide core through appropriate alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while nucleophilic substitutions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it a versatile intermediate.
Biology
Biologically, the compound may exhibit various activities such as anti-inflammatory, antimicrobial, or anticancer properties. These activities are often explored through in vitro and in vivo studies to understand the compound’s potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated as potential drug candidates. The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are known for their antibacterial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique structure may impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide depends on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxybenzenesulfonamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-3-fluorobenzenesulfonamide: Contains a methoxy group instead of an ethoxy group, potentially altering its solubility and interaction with biological targets.
Uniqueness
The presence of the fluorine atom in N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets, making it a unique and potentially more effective compound compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S2/c1-4-26-19-6-5-16(10-17(19)20)28(24,25)21-11-18(15-7-8-27-12-15)23-14(3)9-13(2)22-23/h5-10,12,18,21H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDCDUDEAABSER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C(=CC(=N3)C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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